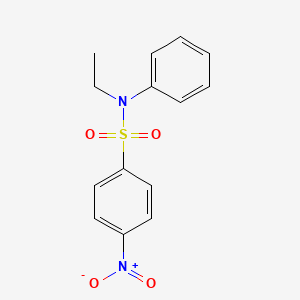

N-ethyl-4-nitro-N-phenylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-ethyl-4-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-2-15(12-6-4-3-5-7-12)21(19,20)14-10-8-13(9-11-14)16(17)18/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCKFYGLTOYWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Ethyl 4 Nitro N Phenylbenzenesulfonamide

Conventional and Foundational Synthetic Pathways

The traditional approach to synthesizing N-ethyl-4-nitro-N-phenylbenzenesulfonamide hinges on a well-established multistep sequence involving the preparation of key precursors followed by their condensation to form the final product.

Multistep Reaction Sequences for Assembling the Molecular Framework

The key reaction is the sulfonylation of N-ethylaniline with 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium carbonate. The choice of solvent can vary, with dichloromethane, chloroform, or tetrahydrofuran (B95107) being frequently utilized.

A representative reaction scheme is as follows:

A general representation of the synthesis of this compound from N-ethylaniline and 4-nitrobenzenesulfonyl chloride.

Strategic Selection of Precursors and Starting Materials

The success of the conventional synthesis is critically dependent on the availability and purity of the starting materials: N-ethylaniline and 4-nitrobenzenesulfonyl chloride.

N-ethylaniline: This secondary amine can be prepared through several established methods. A common industrial approach involves the alkylation of aniline (B41778) with ethanol (B145695) under high temperature and pressure, often in the presence of a catalyst such as triphenyl phosphite. Another laboratory-scale synthesis involves the reaction of aniline with acetaldehyde (B116499) to form an intermediate Schiff base, which is subsequently reduced to N-ethylaniline using a suitable reducing agent. google.compatsnap.com

4-Nitrobenzenesulfonyl chloride: This key reagent is typically synthesized by the chlorosulfonation of nitrobenzene. However, a more common laboratory preparation involves the oxidative chlorination of 4,4'-dinitrodiphenyldisulfide. chemicalbook.comgoogle.com This method provides the sulfonyl chloride in good yield and purity, ready for the subsequent coupling reaction. 4-Nitrobenzenesulfonyl chloride is a versatile reagent in organic synthesis, often used for the preparation of sulfonamides and as a protecting group for amines. guidechem.com

Modern and Sustainable Synthetic Innovations

In recent years, the development of more efficient and environmentally benign synthetic methods has been a major focus in chemical research. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Catalytic Approaches in Sulfonamide Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including the synthesis of N-arylsulfonamides. Palladium and nickel-catalyzed reactions, in particular, have shown great promise in this area. nih.govnih.govprinceton.edu

For the synthesis of this compound, a catalytic approach could involve the cross-coupling of an aryl halide (e.g., 4-nitro-1-bromobenzene) with N-ethyl-N-phenylsulfonamide in the presence of a suitable palladium or nickel catalyst and a ligand. acs.org While this represents a less direct route compared to the conventional method, it offers the potential for greater functional group tolerance and milder reaction conditions. The development of photosensitized nickel catalysis further expands the scope of these transformations, allowing for the use of a broader range of substrates. princeton.edu

| Catalyst System | Reactants | General Conditions | Potential Advantage |

| Palladium/Ligand | 4-nitro-bromobenzene, N-ethyl-N-phenylsulfonamide | Base, Solvent, Heat | Milder conditions, functional group tolerance |

| Nickel/Photocatalyst | 4-nitro-bromobenzene, N-ethyl-N-phenylsulfonamide | Light, Base, Solvent | Broad substrate scope, novel reactivity |

Table 1: Potential Catalytic Approaches for the Synthesis of this compound.

Application of Green Chemistry Principles (e.g., Aqueous Medium Reactions, Solvent-Free Syntheses)

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. sci-hub.se Key strategies include the use of water as a solvent, solvent-free reaction conditions, and the use of more sustainable reagents.

Aqueous Medium Reactions: The synthesis of sulfonamides can be effectively carried out in water, which is a non-toxic, non-flammable, and inexpensive solvent. rsc.org The reaction between 4-nitrobenzenesulfonyl chloride and N-ethylaniline could potentially be performed in an aqueous medium, often with the aid of a phase-transfer catalyst or by using a base like sodium carbonate to facilitate the reaction. scilit.com This approach eliminates the need for volatile organic solvents, simplifying the work-up procedure and reducing waste.

Solvent-Free Syntheses: Performing reactions without a solvent (neat conditions) is another key principle of green chemistry. sci-hub.se The direct reaction of molten N-ethylaniline with 4-nitrobenzenesulfonyl chloride at an elevated temperature could be a viable solvent-free route. This method can lead to higher reaction rates and easier product isolation.

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.govcu.edu.trresearchgate.net

The synthesis of this compound is well-suited for microwave irradiation. The reaction between N-ethylaniline and 4-nitrobenzenesulfonyl chloride in a suitable solvent (such as acetonitrile (B52724) or a high-boiling polar solvent) in a sealed vessel under microwave irradiation would be expected to proceed rapidly. This technique can significantly reduce the reaction time from hours to minutes, making it a highly efficient method for the preparation of this and other sulfonamides.

| Method | Reaction Time | Temperature | Yield |

| Conventional Heating | Several hours | Reflux | Moderate to Good |

| Microwave Irradiation | Minutes | 100-150 °C | Good to Excellent |

Table 2: A Comparative Overview of Conventional vs. Microwave-Assisted Synthesis for a Typical Sulfonamide Formation.

Flow Chemistry Methodologies for Continuous Production

The transition from batch to continuous flow manufacturing for the synthesis of this compound offers significant advantages in terms of safety, efficiency, and scalability. acs.orgresearchgate.net Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved product consistency and yield. rsc.orgnih.gov

In a potential continuous flow process for this compound, the initial sulfonylation of aniline with 4-nitrobenzenesulfonyl chloride could be performed in a plug flow reactor (PFR). This would be followed by an in-line extraction to remove any unreacted starting materials and byproducts. The subsequent N-alkylation of the resulting 4-nitro-N-phenylbenzenesulfonamide with iodoethane (B44018) could be carried out in a separate reactor module, potentially a heated coil reactor to accelerate the reaction rate. The use of a solid-supported base could simplify the purification process by allowing for easy separation of the base from the product stream.

A fully automated, multi-step continuous flow system can be envisioned for the production of this compound, integrating synthesis and initial purification steps to deliver a crude product stream ready for final purification. nih.govacs.org

Optimization Strategies for Reaction Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing reaction yield and ensuring high purity of the final product. This involves a systematic approach to tuning process parameters and employing advanced purification techniques.

Process Parameter Tuning for Enhanced Selectivity

The selectivity of the N-alkylation step in the synthesis of this compound is highly dependent on several key process parameters. Careful tuning of these parameters can significantly enhance the desired product formation while minimizing side reactions.

Key Process Parameters for Optimization:

| Parameter | Effect on Selectivity and Yield | Optimized Conditions (Hypothetical) |

| Temperature | Increasing the temperature generally increases the reaction rate but can also lead to the formation of degradation products or side reactions. nih.gov For the N-alkylation of sulfonamides, a moderate temperature is often optimal to ensure a reasonable reaction rate without compromising selectivity. | 60-80 °C |

| Solvent | The choice of solvent can influence the solubility of reactants and the reactivity of the nucleophile. Polar aprotic solvents like acetone (B3395972) or DMF are commonly used for N-alkylation reactions. nih.gov | Acetone |

| Base | The strength and stoichiometry of the base are critical. A base that is too strong can lead to side reactions, while an insufficient amount will result in incomplete reaction. Potassium carbonate is a commonly used base for such alkylations. rsc.org | 1.5 - 2.0 equivalents of K₂CO₃ |

| Reactant Concentration | The concentration of the reactants can affect the reaction kinetics and the formation of byproducts. Higher concentrations may lead to faster reactions but can also increase the likelihood of side reactions. | 0.1 - 0.5 M |

| Reaction Time | The reaction time needs to be optimized to ensure complete conversion of the starting material without allowing for the formation of degradation products. Monitoring the reaction progress using techniques like TLC or LC-MS is essential. rsc.org | 2-4 hours |

By systematically varying these parameters and analyzing the resulting product mixture, it is possible to identify the optimal conditions that provide the highest yield and purity of this compound.

Advanced Purification Techniques (e.g., Recrystallization, Chromatography)

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and other impurities. Advanced purification techniques such as recrystallization and chromatography are commonly employed to achieve high purity. acs.orgrsc.org

Recrystallization:

Recrystallization is a widely used technique for purifying solid compounds. google.com The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For this compound, a mixed solvent system, such as ethanol/water or ethyl acetate/heptane, may be effective. rsc.org The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Chromatography:

Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. nih.govmdpi.com For the purification of this compound, silica (B1680970) gel is a common stationary phase. rsc.org The choice of the mobile phase (eluent) is crucial for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective in separating the desired product from impurities.

Advanced Chromatographic and Purification Methods:

| Technique | Description | Application for this compound |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | A high-resolution chromatographic technique that uses high pressure to force the solvent through a column packed with fine particles. acs.org | Can be used for the final polishing step to achieve very high purity of this compound, especially for small-scale preparations. acs.org |

| Automated Flash Chromatography | An automated system for column chromatography that allows for rapid and efficient purification. | Suitable for routine purification of larger quantities of the compound, offering improved reproducibility and reduced solvent consumption compared to manual methods. |

| Continuous Crystallization | An advanced crystallization technique where the product is continuously crystallized from a supersaturated solution. acs.orgresearchgate.net | In a large-scale continuous manufacturing process, this method can be integrated to provide a continuous stream of pure product, improving process efficiency and consistency. researchgate.netnih.gov |

| Automated Solid-Phase Extraction (SPE) | An automated sample preparation technique that can be used for the selective removal of impurities. nih.gov | Can be employed as a preliminary purification step to remove specific impurities before final purification by recrystallization or chromatography. unifr.ch |

The selection of the most appropriate purification method or combination of methods will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of this compound.

Elucidating Chemical Reactivity and Mechanistic Pathways of N Ethyl 4 Nitro N Phenylbenzenesulfonamide

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In N-ethyl-4-nitro-N-phenylbenzenesulfonamide, two aromatic rings are available for substitution, but their reactivity is significantly different.

The 4-Nitrophenyl Ring: This ring is strongly deactivated towards electrophilic attack. It bears two powerful electron-withdrawing groups: the nitro group (-NO₂) and the benzenesulfonyl group (-SO₂-). Both groups are meta-directing. The deactivation is so pronounced that forcing conditions would be required for any substitution to occur, which might lead to degradation of the molecule. For instance, nitration, which typically employs a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile, would be extremely sluggish. masterorganicchemistry.com The mechanism involves the attack of the aromatic π-electrons on the electrophile to form a carbocation intermediate (a σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For this ring, the intermediate carbocation would be highly destabilized by the adjacent electron-withdrawing substituents.

The N-Phenyl Ring: This ring is attached to the sulfonamide nitrogen. The nitrogen atom has a lone pair of electrons which it can donate to the ring, thus activating it towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. However, this activating effect is counteracted by two factors: the strong electron-withdrawing effect of the attached sulfonyl group, which pulls electron density away from the nitrogen, and the significant steric hindrance imposed by the bulky N-ethyl-4-nitrobenzenesulfonyl group. This steric bulk would preferentially direct incoming electrophiles to the less hindered para position. Substitution at the ortho positions would be significantly disfavored. Therefore, reactions like halogenation or Friedel-Crafts alkylation would be expected to yield the para-substituted product primarily, albeit at a slower rate than for a simple N-alkylaniline due to the deactivating influence of the sulfonyl group.

Nucleophilic Aromatic Substitution Reactions, Particularly Involving the Nitro Moiety

The 4-nitrophenyl ring, being highly electron-deficient, is primed for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the strong electron-withdrawing nitro group at the para position to the sulfonamide linkage.

The SNAr mechanism typically involves a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, potentially the nitro group, although it is a poor leaving group, or another group if present). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

Strong nucleophiles like alkoxides, thiolates, or amines can displace groups on nitro-activated rings. For the nitro group itself to be displaced, very strong nucleophilic conditions are generally required. The rate of these reactions is dependent on the electrophilicity of the aromatic ring; the more electron-withdrawing groups present, the faster the reaction. acs.org The nitro group powerfully activates the ring towards such attacks, particularly at the ortho and para positions relative to it. acs.org

Reduction Chemistry of the Nitro Group to Amine Derivatives

The reduction of the aromatic nitro group is a fundamental and widely used transformation. The nitro group in this compound can be readily reduced to the corresponding primary amine, N-ethyl-4-amino-N-phenylbenzenesulfonamide, using a variety of reagents and conditions. wikipedia.org This transformation is crucial as it converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the molecule's electronic properties and reactivity.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org The reaction proceeds stepwise, likely through nitroso and hydroxylamine (B1172632) intermediates, which are typically not isolated. libretexts.org

Metal-Acid Systems: Classic examples include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.orglibretexts.org

Other Reducing Agents: Reagents such as sodium hydrosulfite (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), or tin(II) chloride (SnCl₂) are also effective for this conversion. wikipedia.org The choice of reagent can be influenced by the presence of other functional groups in the molecule to achieve chemoselectivity.

The general pathway for the six-electron reduction is as follows: R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine) libretexts.org

The following table summarizes common reduction methods applicable to aromatic nitro compounds.

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂, Pd/C | H₂ gas, solvent (e.g., Ethanol (B145695), Ethyl Acetate) | Amine | Common, high efficiency. |

| Fe, HCl | Acidic, aqueous | Amine | Classic, inexpensive method. |

| SnCl₂, HCl | Acidic, aqueous | Amine | Mild conditions. |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Amine | Can be selective in the presence of other reducible groups. |

| Zn, NH₄Cl | Neutral pH, aqueous | Hydroxylamine | Stops at the hydroxylamine stage. wikipedia.org |

Oxidation Reactions of the Sulfonamide Core or Alkyl Chains

The sulfonamide core (–SO₂–N<) is generally robust and resistant to oxidation. However, the adjacent C-H bonds on the ethyl group are susceptible to oxidation under specific conditions.

Recent studies have shown that sulfonamides can be oxidized to N-sulfonylimines. nih.govnih.gov For example, using N-hydroxyphthalimide (NHPI) as a mediator under mild conditions, the C-H bond alpha to the sulfonamide nitrogen can be oxidized. nih.govnih.gov This would convert the N-ethyl group into an N-acetylidene moiety.

Furthermore, electrochemical methods have been developed for the oxidative cleavage of N-C bonds in sulfonamides. acs.orgresearchgate.net Anodic oxidation can lead to the formation of an N-sulfonyliminium ion intermediate, which can then undergo further reactions, potentially leading to the cleavage of the N-ethyl or N-phenyl bond. researchgate.net This provides a route for the late-stage functionalization or degradation of the molecule.

Hydrolysis and Solvolysis Reactions and Their Mechanistic Investigations

The stability of the sulfonamide bond is a key aspect of its chemistry. The S-N bond in this compound can undergo cleavage under certain hydrolytic conditions. The term solvolysis refers to a reaction where the solvent acts as the nucleophile. youtube.com

Hydrolysis can proceed via cleavage of the S-N bond or the C-N bond.

S-N Bond Cleavage: This is the more common pathway for sulfonamide hydrolysis, yielding a sulfonic acid (4-nitrobenzenesulfonic acid) and an amine (N-ethylaniline). This reaction is often catalyzed by acid or base. Under acidic conditions, protonation of the nitrogen atom can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. Studies on related sulfonamides show that this cleavage is favorable under acidic conditions. nih.gov Some nanocatalysts, like ceria (CeO₂), have been shown to effectively catalyze the hydrolytic cleavage of the S-N bond in sulfonamides under ambient conditions. nih.gov

C-N Bond Cleavage: Cleavage of the N-phenyl bond is less common but can occur via a nucleophilic aromatic substitution mechanism, particularly if the phenyl ring is further activated with electron-withdrawing groups. nih.gov

Kinetic studies on the hydrolysis of related N-amidomethylsulfonamides show both acid- and base-catalyzed pathways. rsc.org In base, the mechanism can involve ionization of the sulfonamide N-H (if present) or direct nucleophilic attack of hydroxide (B78521) at a carbonyl group if one is part of the structure. rsc.org For a tertiary sulfonamide like the title compound, a base-catalyzed mechanism would likely involve direct attack on the sulfonyl sulfur.

Thermal and Photochemical Transformations

Thermal Transformations: Aromatic sulfonamides are generally considered to be thermally stable. However, at high temperatures, they undergo degradation. nih.gov Studies on various sulfonamides show that thermal decomposition often occurs in multiple stages, with the specific pathway influenced by the substituents on the aromatic rings and the nitrogen atom. researchgate.net For sulfamethoxazole, a related sulfonamide, thermal degradation involves the cleavage of the aniline-sulfone bond followed by the release of SO₂ and rearrangement reactions at higher temperatures. researchgate.net It is plausible that this compound would initially cleave at the S-N or S-C bonds upon strong heating, releasing volatile fragments like sulfur dioxide.

Photochemical Transformations: The presence of the nitroaromatic chromophore makes this compound susceptible to photochemical reactions. Nitroaromatic compounds can undergo photoreduction or rearrangement upon irradiation. researchgate.net The excited state of the nitro group can abstract a hydrogen atom, initiating radical reactions. tandfonline.com

Furthermore, direct irradiation of sulfonamides can lead to the cleavage of the N-S bond, generating sulfonyl and aminyl radicals. researchgate.net These reactive intermediates can then undergo various subsequent reactions. There are also reports of photo-Fries-type rearrangements where the sulfonyl group migrates from the nitrogen to a position on the aromatic ring. tandfonline.com A recently discovered photoreaction involves the direct reaction of nitroarenes with thiols to produce sulfonamides, highlighting the photochemical reactivity of the nitro group in forming the S-N linkage. tandfonline.comchemistryviews.org

Kinetic and Thermodynamic Studies of Key Reactions

Quantitative data on the reaction rates (kinetics) and energy changes (thermodynamics) for this compound are scarce. However, extensive studies on related systems provide valuable insights.

Kinetics:

Electrophilic Aromatic Substitution: The rates of EAS reactions are highly dependent on the nature of the substituents. The strong deactivation of the 4-nitrophenyl ring means its reaction rates would be many orders of magnitude lower than that of benzene (B151609). The N-phenyl ring's reactivity would be a balance between the activating N-ethyl group and the deactivating sulfonyl group, with quantitative predictions requiring Hammett-type analysis. orientjchem.org

Hydrolysis: The hydrolysis of sulfonamides is generally slow at neutral pH but is catalyzed by acid and base. Kinetic studies on similar structures, like N-amidomethylsulfonamides, have determined rate constants for both acid- and base-catalyzed pathways, typically following first-order kinetics under pseudo-first-order conditions. rsc.org The pH-rate profile for the hydrolysis of related tertiary sulfonylcarbamates shows both spontaneous and base-catalyzed processes, with the reaction also being subject to general base catalysis. rsc.org

Nitro Reduction: The rate of catalytic hydrogenation of nitroarenes is influenced by electronic factors. Electron-withdrawing substituents (like the sulfonamide group) generally increase the reduction rate, while electron-donating substituents decrease it. orientjchem.org

Thermodynamics:

Thermal Stability: The thermal degradation of sulfonamides has been studied thermodynamically. For a series of sulfonamides in milk, the degradation followed first-order kinetics, and activation energies were calculated. nih.gov The study also found a linear relationship between enthalpy and entropy of activation, indicating an enthalpy-entropy compensation effect for the thermal degradation process. nih.gov

Nitro Reduction: The reduction of nitro compounds is a thermodynamically favorable (exergonic) process. For example, the decomposition of nitromethane (B149229) is highly exothermic. libretexts.org The stepwise reduction potentials (ArNO₂/ArNO₂⁻, ArNO/ArNOH•, etc.) have been characterized for many nitroaromatic compounds, providing a thermodynamic basis for their reduction pathways. nih.gov

Sophisticated Spectroscopic and Structural Elucidation Techniques for N Ethyl 4 Nitro N Phenylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-ethyl-4-nitro-N-phenylbenzenesulfonamide in solution.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

While specific experimental data for this compound is not publicly available, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on the electronic environment of the constituent protons and carbons.

¹H NMR: The spectrum would likely exhibit a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, arising from scalar coupling. The aromatic protons of the phenyl and nitrophenyl rings would appear as complex multiplets in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing nitro and sulfonyl groups.

¹³C NMR: The carbon spectrum would show distinct signals for the ethyl group's methyl and methylene carbons in the aliphatic region. The aromatic carbons would resonate in the 120-150 ppm range. The carbon atoms directly attached to the nitro group and the sulfonyl group would be significantly deshielded and appear at the lower end of this range.

2D NMR: To definitively assign these resonances, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate the proton signals with their directly attached carbon atoms, for instance, linking the ethyl protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two to three bonds, which is essential for connecting the ethyl group to the nitrogen atom and establishing the connectivity between the two aromatic rings through the sulfonamide linkage.

Solid-State NMR Applications for Non-Solution Structures

In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (ssNMR) can provide valuable insights into the structure and packing of this compound in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. These spectra can reveal information about molecular conformation, polymorphism, and intermolecular interactions that are not accessible in solution-state NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The sulfonyl group (SO₂) would exhibit strong characteristic stretching bands at approximately 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings would appear in the 1600-1400 cm⁻¹ region. The aliphatic C-H stretching of the ethyl group would be found just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the nitro group and the sulfonyl group would likely produce strong Raman signals. The aromatic ring breathing modes would also be prominent. For related compounds like 4-nitro-azobenzene, bands related to the phenyl-NO₂ stretching and the symmetric stretching of the NO₂ group have been identified. nii.ac.jp

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Aliphatic C-H Stretch | < 3000 | < 3000 |

| Aromatic C=C Stretch | 1600-1400 | 1600-1400 |

| NO₂ Asymmetric Stretch | 1530-1500 | Weak or inactive |

| NO₂ Symmetric Stretch | 1350-1330 | Strong |

| SO₂ Asymmetric Stretch | 1350-1300 | Weak or inactive |

| SO₂ Symmetric Stretch | 1160-1140 | Strong |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₄H₁₄N₂O₄S), the expected exact mass would be approximately 306.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 306. The fragmentation pathways would likely involve the cleavage of the S-N bond, the C-N bond of the ethyl group, and the loss of the nitro group. Common fragments would include ions corresponding to the 4-nitrobenzenesulfonyl group, the N-ethyl-N-phenylamino group, and further fragmentation of these ions. For instance, the loss of the ethyl group (C₂H₅) would result in a fragment at m/z 277. The benzenesulfonyl cation and the nitrophenyl cation would also be expected fragments.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Methodology

To perform a single crystal X-ray diffraction study, a suitable single crystal of this compound must first be grown, often by slow evaporation of a solvent from a saturated solution. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Studies on analogous sulfonamides reveal that the molecular conformation is a significant determinant of the crystal packing. For instance, in the parent compound, 4-Nitro-N-phenylbenzenesulfonamide, the molecule is twisted at the S–N bond, with a torsion angle of 61.89 (32)°. nih.gov The dihedral angle between the sulfonyl and the anilino rings in this compound is 36.19 (18)°. nih.gov The presence of an ethyl group on the nitrogen atom in this compound would likely introduce further steric considerations, influencing these torsion and dihedral angles.

A predominant feature in the crystal packing of sulfonamides is the formation of hydrogen bonds. In N-(4-methoxyphenyl)-nitrobenzenesulfonamides, N–H···O hydrogen bonds are consistently observed, though the acceptor oxygen atom can vary, being either a sulfonamide oxygen or a substituent oxygen. mdpi.com In the case of 4-Nitro-N-phenylbenzenesulfonamide, intermolecular N–H···O hydrogen bonds link the molecules into C(4) chains along the a-axis. nih.gov For this compound, while the N-H bond is replaced by an N-ethyl group, weak C-H···O and C-H···π interactions are expected to play a crucial role in the crystal packing, a common feature in substituted aromatic systems.

Hirshfeld surface analysis is a powerful tool for quantifying intermolecular interactions. This method allows for the visualization and analysis of the regions of close contact between adjacent molecules. For various substituted benzenesulfonohydrazides, Hirshfeld analysis has shown that H···H, O···H/H···O, and C···H/H···C interactions are the most significant contributors to the crystal packing. nih.govnih.gov The bright red spots on the Hirshfeld surface mapped over dnorm are indicative of strong hydrogen-bonding interactions. nih.gov It is anticipated that a Hirshfeld surface analysis of this compound would reveal a significant proportion of H···H contacts, given the presence of two phenyl rings and an ethyl group. The nitro group and the sulfonyl group would be expected to participate in O···H interactions.

The following table summarizes the types of intermolecular interactions and their typical contributions as observed in related sulfonamide structures, providing a predictive framework for this compound.

| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |

| H···H | ~37-40% | Interactions between hydrogen atoms on adjacent molecules. |

| O···H / H···O | ~20-32% | Hydrogen bonds and close contacts involving oxygen and hydrogen atoms. |

| C···H / H···C | ~37% | Interactions involving carbon and hydrogen atoms, often indicative of C-H···π interactions. |

| C···C | ~1-2% | π-π stacking interactions between aromatic rings. |

| N···H / H···N | ~1-2% | Interactions involving nitrogen and hydrogen atoms. |

The position of the nitro group on the benzenesulfonamide (B165840) ring has been shown to significantly affect the intermolecular interactions and the resulting crystal packing. mdpi.com This is attributed to the strong electron-withdrawing nature of the nitro group, which influences the charge distribution across the molecule and its capacity to act as a hydrogen bond acceptor.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules. It provides information about the electronic transitions between different molecular orbitals, which are characteristic of the chromophores present in the molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions associated with the nitrophenyl and phenyl chromophores, as well as the charge transfer interactions between them.

The electronic spectrum of a molecule is influenced by the extent of conjugation. In this compound, the two aromatic rings are linked by the -SO₂-N(Et)- bridge. The degree of electronic communication, or conjugation, between these two rings will depend on the torsional angle between them. Theoretical and experimental studies on related compounds, such as N-phenylbenzenesulfonamide, have been used to analyze their electronic properties. nih.gov

The UV-Vis spectrum of the parent N-phenylbenzenesulfonamide shows absorption bands that can be assigned to π-π* transitions within the phenyl and benzenesulfonamide moieties. The introduction of a nitro group, a strong chromophore and auxochrome, at the para position of the benzenesulfonamide ring is expected to cause a significant red shift (bathochromic shift) of the absorption maxima. This is due to the extension of the conjugated system and the stabilization of the excited state through resonance.

Furthermore, the presence of the electron-withdrawing nitro group on one ring and the electron-donating potential of the N-ethyl-N-phenyl group can lead to intramolecular charge transfer (ICT) transitions. These transitions typically appear as broad, lower-energy bands in the UV-Vis spectrum. The energy of the ICT band is sensitive to the polarity of the solvent.

The following table presents typical UV-Vis absorption data for related compounds, which can serve as a reference for the expected electronic transitions in this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |

| N-Phenylbenzenesulfonamide | - | - | - | π-π* transitions |

| 4-Nitroaniline (B120555) | Glyceline | ~380 | - | ICT/π-π |

| N,N-Diethyl-4-nitroaniline | Glyceline | ~400 | - | ICT/π-π |

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can provide further insights into the electronic transitions, including their energies, oscillator strengths, and the molecular orbitals involved. nih.govresearchgate.net Such calculations on this compound would be instrumental in assigning the experimentally observed absorption bands and understanding the nature of its excited states.

Theoretical and Computational Chemistry Studies on N Ethyl 4 Nitro N Phenylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For N-ethyl-4-nitro-N-phenylbenzenesulfonamide, methods like Density Functional Theory (DFT) and ab initio calculations are employed to achieve a detailed understanding.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The B3LYP functional combined with a basis set such as 6-31G(d,p) is commonly employed for geometry optimization, which involves finding the lowest energy arrangement of the atoms. nih.gov These calculations provide key data on bond lengths, bond angles, and dihedral angles.

For sulfonamides, the predicted geometry from DFT calculations can be compared with experimental data from single-crystal X-ray diffraction to validate the accuracy of the theoretical model. nih.gov For instance, in the related compound 4-Nitro-N-phenylbenzenesulfonamide, the molecule is twisted at the S-N bond, and the dihedral angle between the two aromatic rings is 36.19 (18)°. nih.gov Similar conformational features are expected for this compound, with the ethyl group introducing further conformational possibilities.

Table 1: Typical Geometric Parameters Predicted by DFT for Sulfonamide Cores

| Parameter | Typical Value (Å or °) | Description |

| S-N Bond Length | ~1.65 Å | The length of the bond connecting the sulfur and nitrogen atoms. |

| S=O Bond Length | ~1.44 Å | The length of the double bonds between sulfur and oxygen. |

| C-S-N Bond Angle | ~107° | The angle around the central sulfur atom. |

| S-N-C Bond Angle | ~120° | The angle around the sulfonamide nitrogen. |

Note: The values are representative and based on studies of similar sulfonamide structures.

Ab initio methods, such as Hartree-Fock (HF), are often used alongside DFT to provide a comparative analysis of the electronic structure. researchgate.netnih.gov While DFT methods are generally favored for their balance of accuracy and computational cost, HF calculations serve as a valuable baseline. nih.gov For a more precise determination of electronic properties, higher-level ab initio methods could be employed, though they are more computationally intensive. Comparing the results from both DFT and HF methods can lead to a more robust understanding of the molecule's properties. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound (specifically the C-S, S-N, N-C, and N-CH2CH3 bonds) means the molecule can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify stable, low-energy conformers and the energy barriers between them.

In the closely related 4-Nitro-N-phenylbenzenesulfonamide, the conformation is characterized by a significant twist at the S-N bond, with a torsional angle of 61.89 (32)°. nih.gov A similar analysis for the title compound would reveal how the addition of the ethyl group influences the preferred three-dimensional structure and the rotational energy barriers.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO : Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For similar aromatic nitro compounds, this gap is often relatively small, indicating potential for charge transfer within the molecule. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for predicting sites of intermolecular interactions. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions

| Region | Location on Molecule | Color on MEP Map | Implication |

| Negative Potential | Oxygen atoms of the nitro (NO2) and sulfonyl (SO2) groups | Red | Sites for electrophilic attack and hydrogen bonding interactions. researchgate.net |

| Positive Potential | Hydrogen atoms and regions around the phenyl rings | Blue | Sites for nucleophilic attack. researchgate.net |

Computational Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.gov

Vibrational Frequencies : DFT calculations can predict the infrared (IR) and Raman vibrational frequencies. nih.gov These calculated frequencies are often scaled to correct for systematic errors. The assignments help in understanding the vibrational modes of functional groups like the nitro (NO2) and sulfonyl (SO2) groups. nih.gov

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts are compared against experimental spectra to confirm the molecular structure.

Table 3: Representative Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretching | ~1530-1560 |

| NO₂ | Symmetric Stretching | ~1345-1365 |

| SO₂ | Asymmetric Stretching | ~1330-1370 |

| SO₂ | Symmetric Stretching | ~1150-1180 |

| C-N | Stretching | ~950-1000 |

Note: These are typical ranges for the functional groups and are based on computational studies of related nitro- and sulfonamide-containing compounds.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of sulfonamides, a possible pathway involves the reaction of a nitroso compound with a sulfinic acid. nih.gov Theoretical modeling can map out this entire reaction pathway.

The process involves:

Locating Reactants and Products : The geometries of the starting materials and final products are optimized.

Characterizing Transition States (TS) : The highest energy point along the reaction coordinate, the transition state, is located. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

Calculating Activation Energy : The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate.

By modeling these pathways, researchers can gain insight into the feasibility of a proposed synthetic route and understand the factors that control the reaction's outcome.

Rational Derivatization and Structural Modification Strategies for the N Ethyl 4 Nitro N Phenylbenzenesulfonamide Scaffold

The N-ethyl-4-nitro-N-phenylbenzenesulfonamide scaffold serves as a foundational structure for the development of a diverse array of chemical entities. Its strategic derivatization and structural modification are key to exploring and optimizing molecular properties for various applications. These modifications target specific moieties within the molecule: the nitro group, the dual phenyl rings, the N-ethyl group, and the sulfonamide linkage itself. Through a systematic approach to altering these components, a wide range of analogs can be synthesized, each with unique electronic, steric, and conformational characteristics.

Exploration of N Ethyl 4 Nitro N Phenylbenzenesulfonamide in Materials Science and Chemical Engineering Research

Role as a Synthetic Intermediate for Building Complex Molecules

N-ethyl-4-nitro-N-phenylbenzenesulfonamide serves as a valuable intermediate in the synthesis of more complex molecular structures, particularly in the realm of heterocyclic and pharmaceutical chemistry. The presence of the electron-withdrawing nitro group and the sulfonamide moiety activates the aromatic rings and the N-H bond (after potential de-ethylation or in related structures), making the molecule susceptible to a variety of chemical transformations.

A notable application is in the synthesis of thieno-[2,3-b]-thiopyran derivatives. In a patented process, this compound is reacted with cis-4-hydroxy-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide in the presence of triphenylphosphine (B44618) and diisopropyl azadicarboxylate. This reaction leads to the formation of a trans-4-[N-ethyl-N-(4-nitrobenzenesulfonyl)amino] substituted thieno-[2,3-b]-thiopyran, which is a key intermediate for pharmacologically active compounds. google.com The subsequent removal of the 4-nitrobenzenesulfonyl protecting group yields the corresponding amine. google.com

Furthermore, related nitrobenzenesulfonamides are known to undergo the Truce-Smiles rearrangement, a powerful tool for forming carbon-carbon bonds and synthesizing complex aromatic compounds. nih.gov This reaction typically involves the intramolecular rearrangement of an aryl sulfone. While direct studies on the Truce-Smiles rearrangement of this compound are not extensively documented, the reactivity of the core structure suggests its potential in similar synthetic strategies for creating intricate molecular frameworks. The general principle of using nitroarenes as precursors in the synthesis of N-arylsulfonamides through catalytic processes further highlights the versatility of this class of compounds in constructing complex molecules. rsc.org

The synthesis of various heterocyclic compounds often relies on starting materials containing nitroaryl groups. For instance, nitrophenyl-group-containing heterocycles, such as tetrahydroisoquinolines, have been synthesized from nitrophenyl precursors. nih.govmdpi.com These examples underscore the potential of this compound as a precursor for a wide array of complex, functional molecules.

Table 1: Synthesis of a Thieno-[2,3-b]-thiopyran Derivative

| Reactant 1 | Reactant 2 | Reagents | Product | Application of Product | Reference |

| This compound | cis-4-hydroxy-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide | Triphenylphosphine, Diisopropyl azadicarboxylate | trans-4-[N-ethyl-N-(4-nitrobenzenesulfonyl)amino]-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide | Pharmaceutical Intermediate | google.com |

Research Applications in Dye and Pigment Chemistry

In the field of dye and pigment chemistry, this compound is primarily of interest as a potential precursor to azo dyes. The synthesis of azo dyes, which constitute a large and important class of colorants, typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. unb.cacuhk.edu.hkplantarchives.org

The nitro group in this compound can be readily reduced to a primary amino group (NH2) to form N-ethyl-4-amino-N-phenylbenzenesulfonamide. This resulting aromatic amine can then serve as the diazo component in an azo coupling reaction. The general procedure involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a mineral acid) at low temperatures to form a diazonium salt. This reactive intermediate is then coupled with a suitable coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to produce the final azo dye. unb.cacuhk.edu.hk

The specific properties of the resulting dye, such as its color and fastness, would be influenced by the choice of the coupling component and the inherent structural features of the sulfonamide-containing diazo component. The sulfonamide group itself can act as an auxochrome, modifying the color and solubility of the dye. ekb.eg

Table 2: Potential Synthesis of an Azo Dye from this compound

| Precursor | Reaction 1 (Reduction) | Intermediate | Reaction 2 (Diazotization) | Reactive Species | Reaction 3 (Azo Coupling) with Naphthalen-2-ol | Product |

| This compound | Reduction of nitro group | N-ethyl-4-amino-N-phenylbenzenesulfonamide | Treatment with NaNO2/HCl | N-ethyl-N-phenyl-4-sulfonamidobenzenediazonium salt | Coupling reaction | Azo dye |

While this synthetic route is chemically plausible and aligns with established principles of dye chemistry, specific research detailing the synthesis and properties of dyes derived directly from this compound is not extensively documented in publicly available literature.

Exploratory Studies in Organic Electronics Components

The application of this compound in organic electronics is a field with potential for exploration, although specific research on this compound is limited. The interest stems from the electronic properties of the nitroaromatic system. Nitro-containing aromatic compounds are known to be electron-deficient and have been investigated as n-type organic semiconductors.

The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is highly dependent on the electronic characteristics of the organic materials used. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for efficient charge injection, transport, and recombination.

Theoretical and experimental studies on other N-substituted compounds have shown that modifications to the molecular structure can significantly impact their electrochemical behavior and electronic properties. mdpi.comnih.gov The presence of the electron-withdrawing nitro group and the sulfonamide moiety in this compound would be expected to lower its HOMO and LUMO energy levels, a desirable characteristic for n-type materials.

Contribution to Catalysis Research (e.g., Ligand Design, Catalyst Precursors)

The role of this compound in catalysis research is not well-documented. However, the broader class of sulfonamides has been utilized in the context of catalyst development. For instance, palladium-catalyzed reductive coupling reactions of nitroarenes with sodium arylsulfinates have been developed for the synthesis of N-arylsulfonamides. rsc.org While this demonstrates a synthetic route to sulfonamides, it does not position the target compound as a ligand or catalyst precursor.

The nitrogen and oxygen atoms in the sulfonamide group have the potential to act as coordination sites for metal ions, suggesting that derivatives of this compound could be explored as ligands in transition metal catalysis. The electronic properties of the ligand, influenced by the nitro group and the phenyl substituents, could modulate the reactivity and selectivity of a metal catalyst.

There is research on boosting palladium-catalyzed aryl-nitro bond activation by understanding the electronic effects of ligands, which could be relevant for designing catalysts for reactions involving nitroarenes. chemrxiv.org However, specific studies employing this compound or its close derivatives as ligands in catalytic systems have not been found in the surveyed literature. Therefore, its contribution to catalysis research remains a potential area for future investigation.

Future Directions and Emerging Research Avenues for N Ethyl 4 Nitro N Phenylbenzenesulfonamide

Integration with Supramolecular Chemistry and Host-Guest Interactions

The intricate architecture of N-ethyl-4-nitro-N-phenylbenzenesulfonamide, with its potential for hydrogen bonding and specific intermolecular interactions, makes it a candidate for exploration within the realm of supramolecular chemistry. A key area of future research lies in understanding and exploiting its host-guest interactions.

Research on related sulfonamides has demonstrated their ability to be encapsulated within host molecules like zeolites. For instance, a study on the interactions of sulfadiazine, sulfamethazine, and sulfachloropyridazine (B1682503) with high silica (B1680970) zeolite Y revealed that these guest molecules are stabilized within the zeolite's cages. nih.govacs.org This stabilization is achieved through a combination of weak hydrogen bonds and van der Waals forces between the sulfonamide and the zeolite framework. nih.govacs.org Future studies on this compound could explore similar encapsulation in various host systems, which could lead to applications in areas such as controlled release and catalysis.

The potential for this compound to form well-defined supramolecular structures through self-assembly is another area ripe for investigation. The interplay of its aromatic rings and polar functional groups could be leveraged to create novel materials with ordered architectures.

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis and subsequent reactions of this compound can be better understood and optimized through the application of advanced spectroscopic techniques for real-time monitoring. While specific studies on this compound are nascent, the broader field of chemical synthesis is increasingly adopting such methodologies.

Future research could focus on employing techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to track the formation of this compound and its derivatives as the reaction progresses. These methods provide valuable kinetic and mechanistic data, allowing for precise control over reaction conditions to maximize yield and purity.

Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry offers a powerful toolkit for the rational design and virtual screening of novel derivatives of this compound with tailored properties. This in-silico approach can significantly accelerate the discovery of new compounds with enhanced biological activity or material properties, while reducing the need for extensive and costly experimental synthesis and testing.

Drawing parallels from research on other benzenesulfonamide (B165840) derivatives, future work could involve:

Quantitative Structure-Activity Relationship (QSAR) studies: By building models that correlate the structural features of a series of this compound analogs with their biological activity, researchers can predict the potency of new, unsynthesized compounds. tandfonline.comnih.gov

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. nih.govrsc.orgresearchgate.net For instance, studies on other sulfonamides have successfully used docking to design potent inhibitors of carbonic anhydrase, a key enzyme in various physiological processes. tandfonline.comrsc.orgresearchgate.netacs.org

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be computationally screened against a biological target to identify promising candidates for further investigation. mdpi.comresearchgate.netnih.gov

These computational approaches can guide the synthesis of derivatives with optimized properties, such as increased efficacy or improved selectivity for a particular target. tandfonline.comnih.gov

Sustainable Synthesis and Degradation Pathways for Environmental Applications

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and this compound is no exception. Future research will likely focus on developing more sustainable and environmentally friendly methods for its production.

Promising sustainable synthetic routes for sulfonamides in general include:

Electrochemical Synthesis: This method uses electricity to drive the reaction, often avoiding the need for harsh reagents and catalysts. nih.govacs.orgnih.govrsc.orgchemistryworld.com Electrochemical approaches can enable the direct synthesis of sulfonamides from readily available starting materials like (hetero)arenes, sulfur dioxide, and amines. nih.govnih.gov

Synthesis in Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or polyethylene (B3416737) glycol (PEG), is a key aspect of green chemistry. researchgate.netresearchgate.netrsc.orgsci-hub.se Facile and environmentally benign methods for sulfonamide synthesis in water have been described, offering excellent yields and simple product isolation. rsc.orgsci-hub.se

In addition to sustainable synthesis, understanding the environmental fate of this compound is crucial. Research into its degradation pathways will be vital for assessing its environmental impact and developing remediation strategies. Key areas of investigation include:

Biodegradation: Studying how microorganisms in soil and water break down the compound can reveal its persistence in the environment. nih.govresearchgate.netnih.govcapes.gov.brcore.ac.uk The degradation of sulfonamides can be influenced by various factors, including the microbial species present and environmental conditions. nih.gov

Photocatalytic Degradation: This advanced oxidation process uses a photocatalyst (like TiO2) and light to break down organic pollutants. nih.govnih.govresearchgate.netmdpi.com Investigating the photocatalytic degradation of this compound could lead to effective methods for its removal from wastewater. nih.govnih.govresearchgate.netmdpi.com

A summary of potential sustainable synthesis and degradation approaches is presented in the table below.

| Research Avenue | Approach | Potential Advantages |

| Sustainable Synthesis | Electrochemical Synthesis | Avoids harsh reagents, uses electricity as a clean reagent. nih.govacs.orgnih.govrsc.orgchemistryworld.com |

| Synthesis in Water | Environmentally benign solvent, simplified product isolation. rsc.orgsci-hub.se | |

| Synthesis in PEG-400 | Water-soluble, thermally stable, non-toxic, and recoverable solvent. sci-hub.se | |

| Environmental Degradation | Biodegradation | Natural attenuation process, potential for bioremediation. nih.govresearchgate.netnih.govcapes.gov.brcore.ac.uk |

| Photocatalytic Degradation | Effective for removing persistent organic pollutants from water. nih.govnih.govresearchgate.netmdpi.com |

Interdisciplinary Research with Physical Chemistry and Materials Engineering for Novel Functional Materials

The unique chemical structure of this compound presents opportunities for interdisciplinary research, particularly at the interface of physical chemistry and materials engineering. By leveraging its properties, it may be possible to develop novel functional materials with tailored characteristics.

One exciting avenue is the incorporation of this compound or its derivatives into advanced materials. For example, research has shown that functionalizing graphene nanopores with benzenesulfonic groups can enhance proton transport, which is crucial for applications like proton exchange membranes in fuel cells. researchgate.net The sulfonic acid group in such systems plays a key role in creating a favorable hydrogen-bonding network. researchgate.net Future work could explore how the specific structure of this compound influences the properties of such composite materials.

Furthermore, sulfonamides have been investigated for their potential use as plasticizers in polymers and as components in flame retardant materials. acs.orgrsc.org The introduction of the this compound moiety into polymer backbones or as an additive could impart specific thermal, mechanical, or optical properties.

The physical chemistry of this compound, including its electronic structure, acidity, and intermolecular forces, will be fundamental to understanding its behavior in these material applications. acs.orgacs.org A deeper understanding of these properties will guide the rational design of new functional materials based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for N-ethyl-4-nitro-N-phenylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, a nitro group can be introduced via nitration of a precursor sulfonamide, while alkylation with ethylating agents (e.g., ethyl halides) under basic conditions (e.g., sodium hydride) facilitates N-ethylation . Optimization includes varying solvents (e.g., DMF, THF), temperature (60–100°C), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Yields can be improved by using anhydrous conditions and inert atmospheres to prevent hydrolysis or side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry. Programs like SHELXL refine crystal structures using intensity data, resolving bond lengths, angles, and torsion angles . For non-crystalline samples, spectroscopic methods are employed:

- NMR : / spectra verify substituent positions (e.g., nitro group at C4, ethyl group on N).

- IR : Sulfonamide S=O stretches (~1300 cm) and nitro group vibrations (~1520 cm) confirm functional groups .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

Intermolecular N–H⋯O and O–H⋯O hydrogen bonds (as seen in analogous sulfonamides) stabilize crystal lattices. SHELX software analyzes these interactions by calculating hydrogen-bond distances (typically 2.8–3.2 Å) and angles (~150–170°) . Synchrotron X-ray data enhances resolution for weak interactions. Such analysis is critical for predicting solubility and polymorphic behavior .

Q. What methodologies are used to resolve contradictions in synthetic yield data for sulfonamide derivatives?

Q. How can computational models predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculates electrophilic centers (e.g., nitro group’s meta-directing effects) and charge distribution. Software like Gaussian or ORCA simulates transition states for reactions (e.g., SNAr at the nitro-substituted benzene ring). Molecular docking (AutoDock Vina) evaluates binding affinities with biological targets, such as enzymes inhibited by sulfonamides .

Q. What analytical techniques characterize the compound’s thermal stability and decomposition pathways?

- Thermogravimetric Analysis (TGA) : Measures mass loss at elevated temperatures (e.g., decomposition >200°C).

- Differential Scanning Calorimetry (DSC) : Identifies endothermic/exothermic events (e.g., melting point, phase transitions).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyzes volatile degradation products .

Q. How does this compound compare to analogs in biological activity studies?

Structure-Activity Relationship (SAR) studies replace functional groups (e.g., ethyl with methyl, nitro with cyano) and test antimicrobial or anticancer potency. For example, ’s chloro-substituted analog showed enhanced cytotoxicity. Assays like MTT or MIC quantify efficacy, while QSAR models correlate electronic parameters (Hammett constants) with bioactivity .

Q. What strategies mitigate batch-to-batch variability in sulfonamide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.